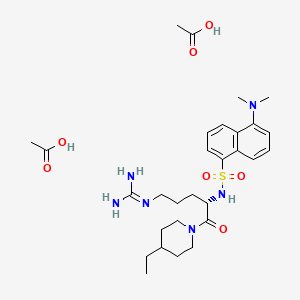
N-Nitroso-N-méthyl-4-fluoroaniline
Vue d'ensemble
Description
N-Nitroso-N-methyl-4-fluoroaniline is an organic compound with the molecular formula C7H7FN2O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group bonded to an amine. This compound is of particular interest due to its potential carcinogenic properties and its use in various scientific research applications .
Applications De Recherche Scientifique
N-Nitroso-N-methyl-4-fluoroaniline is utilized in several scientific research fields:
Chemistry: It is used as a model compound to study the reactivity and stability of nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps in understanding the biological impact of nitrosamines.
Medicine: Studies on its effects contribute to the development of safety guidelines for nitrosamine exposure.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mécanisme D'action
Target of Action
N-Nitroso-N-methyl-4-fluoroaniline is a carcinogenic compound that primarily targets the esophagus . The esophagus is a muscular tube that connects the throat to the stomach, and it plays a crucial role in the digestion process.
Mode of Action
It is known to interact with its target organ, the esophagus, and induce changes that lead to the formation of tumors .
Biochemical Pathways
It is known that n-nitroso compounds, the class to which this compound belongs, have been shown to be carcinogenic, mutagenic, and teratogenic in various animal species .
Pharmacokinetics
The carcinogenic potency database provides a standardized measure of carcinogenic potency, td50, which is the daily dose rate in mg/kg body weight/day to induce tumors in half of test animals that would have remained tumor-free at zero dose .
Result of Action
The primary result of the action of N-Nitroso-N-methyl-4-fluoroaniline is the induction of tumors in the esophagus . This compound has been shown to be carcinogenic in bioassays on rats and mice, where it induced a high incidence of tumors in the liver, lung, and stomach .
Analyse Biochimique
Biochemical Properties
N-Nitroso-N-methyl-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic activation, such as cytochrome P450 enzymes. These interactions often result in the formation of reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. Additionally, N-Nitroso-N-methyl-4-fluoroaniline has been observed to inhibit certain enzymes, thereby disrupting normal cellular functions and metabolic processes .
Cellular Effects
The effects of N-Nitroso-N-methyl-4-fluoroaniline on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Nitroso-N-methyl-4-fluoroaniline has been shown to induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression. These changes can result in altered cell proliferation, apoptosis, and other cellular processes. Furthermore, the compound’s ability to form DNA adducts can lead to mutations and genomic instability, contributing to carcinogenesis .
Molecular Mechanism
The molecular mechanism of action of N-Nitroso-N-methyl-4-fluoroaniline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-Nitroso-N-methyl-4-fluoroaniline can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. Additionally, the compound’s interaction with enzymes such as cytochrome P450 can result in the generation of reactive intermediates that further contribute to its mutagenic and carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Nitroso-N-methyl-4-fluoroaniline change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products may have different biological activities and can influence the overall effects of N-Nitroso-N-methyl-4-fluoroaniline on cells. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained oxidative stress and genomic instability .
Dosage Effects in Animal Models
The effects of N-Nitroso-N-methyl-4-fluoroaniline vary with different dosages in animal models. At low doses, the compound may induce subtle changes in cellular function without causing significant toxicity. At higher doses, N-Nitroso-N-methyl-4-fluoroaniline has been shown to cause severe toxic effects, including organ damage, carcinogenesis, and mortality. Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response. Additionally, high doses of N-Nitroso-N-methyl-4-fluoroaniline can lead to acute toxicity and adverse effects on various organs .
Metabolic Pathways
N-Nitroso-N-methyl-4-fluoroaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic activation primarily through the action of cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in mutagenic and carcinogenic effects. The metabolic pathways of N-Nitroso-N-methyl-4-fluoroaniline also involve conjugation reactions that enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of N-Nitroso-N-methyl-4-fluoroaniline within cells and tissues are mediated by various transporters and binding proteins. Once inside the body, the compound can be transported to different tissues, where it accumulates and exerts its biological effects. The distribution of N-Nitroso-N-methyl-4-fluoroaniline is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters. These factors determine the localization and accumulation of the compound in different organs and tissues .
Subcellular Localization
The subcellular localization of N-Nitroso-N-methyl-4-fluoroaniline plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, N-Nitroso-N-methyl-4-fluoroaniline may localize to the nucleus, where it interacts with DNA and influences gene expression. Alternatively, it may accumulate in the mitochondria, leading to the disruption of mitochondrial function and induction of oxidative stress. The subcellular localization of N-Nitroso-N-methyl-4-fluoroaniline is a key determinant of its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Nitroso-N-methyl-4-fluoroaniline can be synthesized through the nitrosation of N-methyl-4-fluoroaniline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine compound .
Industrial Production Methods: Industrial production of N-Nitroso-N-methyl-4-fluoroaniline follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and maintaining stringent safety protocols due to the potential carcinogenic nature of nitrosamines .
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitroso-N-methyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Comparaison Avec Des Composés Similaires
- N-Nitroso-N-methylaniline
- N-Nitroso-N-methyl-4-nitroaniline
- N-Nitroso-N-methyl-4-bromoaniline
Comparison: N-Nitroso-N-methyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to N-Nitroso-N-methylaniline, the fluorinated derivative exhibits different carcinogenic potency and mutagenic properties. The presence of different substituents (e.g., nitro, bromo) in similar compounds also affects their reactivity and biological effects .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXPWIVPHYTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021001 | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-25-7 | |
| Record name | 4-Fluoro-N-methyl-N-nitrosobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















